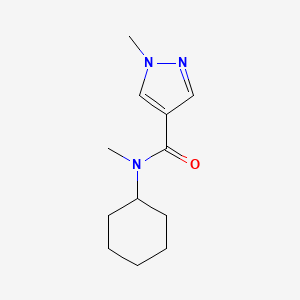
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide (DMPPA) is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMPPA is a pyrazole derivative that has shown promising results in scientific research, particularly in the field of medicinal chemistry.
作用機序
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase (COX), which is responsible for the production of prostaglandins, leading to its anti-inflammatory effects. This compound has also been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases.
実験室実験の利点と制限
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. This compound has also been shown to exhibit potent and specific effects, making it a valuable tool for studying various biological processes. However, this compound also has some limitations for lab experiments. It may exhibit non-specific effects at high concentrations, leading to potential confounding results. Additionally, this compound may not be suitable for use in certain experiments due to its chemical properties.
将来の方向性
There are several future directions for the study of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the investigation of the potential use of this compound for the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and to determine its potential for use in various biological processes.
合成法
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide can be synthesized using various methods, including the reaction of 3,5-dimethylpyrazole with pyridine-2-carboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 3,5-dimethylpyrazole with pyridine-2-carboxylic acid hydrazide, followed by acetylation with acetic anhydride. Both methods result in the formation of this compound, which can be further purified using column chromatography.
科学的研究の応用
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-7-10(2)16(15-9)8-12(17)14-11-5-3-4-6-13-11/h3-7H,8H2,1-2H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZIVZYWZSJELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)
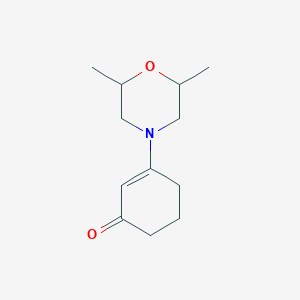
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]propanamide](/img/structure/B7504190.png)
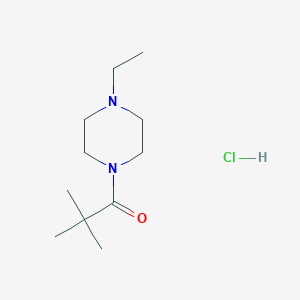
![(3,5-Dimethyl-4-methoxyphenyl)[4-(2-pyridinyl)piperazino] ketone](/img/structure/B7504205.png)
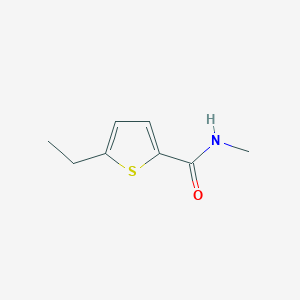
![N-(3,5-dimethylphenyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7504220.png)


![N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7504245.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7504251.png)
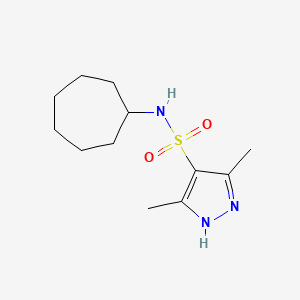
![N-(ethylcarbamoyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7504257.png)
